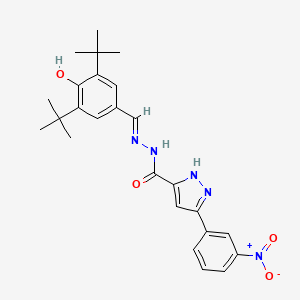![molecular formula C22H25N5O7S B11642071 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11642071.png)
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide is a complex organic compound that features a benzothiazole ring, a hydrazone linkage, and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.
Coupling with Propanamide: The hydrazone intermediate is coupled with a propanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring may yield sulfoxides or sulfones, while reduction of the nitro group may yield aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings.
Hydrazone Derivatives: Compounds featuring hydrazone linkages.
Propanamide Derivatives: Compounds with similar propanamide groups.
Uniqueness
N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide is unique due to its combination of structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.
Eigenschaften
Molekularformel |
C22H25N5O7S |
|---|---|
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]amino]propanamide |
InChI |
InChI=1S/C22H25N5O7S/c1-22(2,3)24-19(28)9-10-26(21-16-7-5-6-8-18(16)35(32,33)25-21)23-13-14-11-15(27(30)31)12-17(34-4)20(14)29/h5-8,11-13,29H,9-10H2,1-4H3,(H,24,28)/b23-13+ |
InChI-Schlüssel |
CTTZROXZSMSCQP-YDZHTSKRSA-N |
Isomerische SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Kanonische SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641991.png)
![N,N'-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanediamide](/img/structure/B11641996.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642010.png)
![N-(4-methylphenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11642015.png)
![2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642017.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11642021.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642027.png)
![2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642042.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642047.png)


![N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide](/img/structure/B11642063.png)

